![molecular formula C15H22N2O B12812843 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12812843.png)
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-6,9-diazaspiro[45]decane is a synthetic organic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane typically involves the reaction of 4-methoxyphenyl derivatives with diazaspirodecane precursors. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different substituents and properties
Uniqueness
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane is unique due to its specific combination of a spirocyclic core with a 4-methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H22N2O/c1-18-14-6-4-13(5-7-14)17-11-10-16-12-15(17)8-2-3-9-15/h4-7,16H,2-3,8-12H2,1H3 |
InChI Key |
KNUUTQGNHIMDOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC23CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




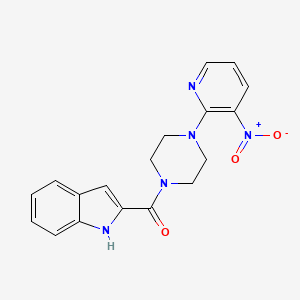


![8-Fluoro-3,3-diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12812773.png)
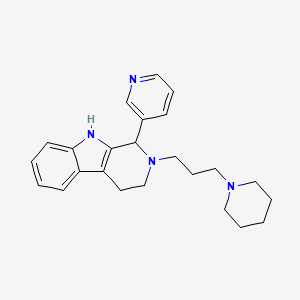
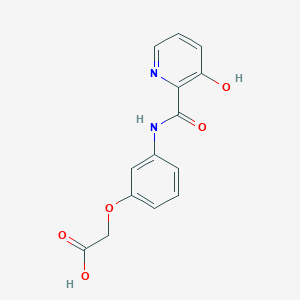
![3-(((2-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12812792.png)
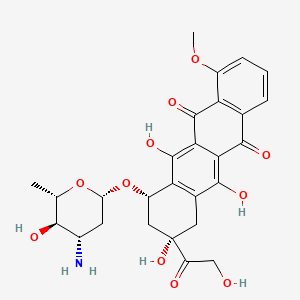

![Sodium 4,4'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B12812812.png)
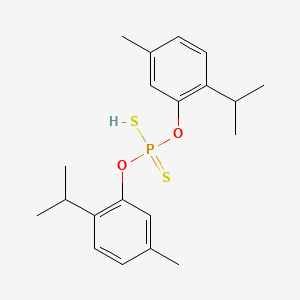
![3-[(2-Oxochromen-3-yl)methyl]chromen-2-one](/img/structure/B12812831.png)
